5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 200061-92-3
VCID: VC2795997
InChI: InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15)
SMILES: COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

CAS No.: 200061-92-3

Cat. No.: VC2795997

Molecular Formula: C11H9N3O3

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one - 200061-92-3

Specification

CAS No. 200061-92-3
Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
IUPAC Name 5-(5-methoxy-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C11H9N3O3/c1-16-7-2-3-8-6(4-7)5-9(12-8)10-13-14-11(15)17-10/h2-5,12H,1H3,(H,14,15)
Standard InChI Key FZSOFYFSZJXGFA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3
Canonical SMILES COC1=CC2=C(C=C1)NC(=C2)C3=NNC(=O)O3

Introduction

Chemical Identity and Physical Properties

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The compound features an indole moiety connected to a 1,3,4-oxadiazol-2(3H)-one ring, with a methoxy substituent at the 5-position of the indole scaffold.

The structural characteristics contribute significantly to its pharmacological potential, as both the indole and oxadiazole components are known privileged structures in medicinal chemistry. The indole moiety particularly enhances the compound's interaction with various biological targets.

Physical and Chemical Data

The comprehensive physical and chemical properties of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one are summarized in Table 1. This data is essential for researchers working with this compound for identification, purification, and structure verification purposes.

Table 1: Physical and Chemical Properties of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one

PropertyValue
CAS Registry Number200061-92-3
Molecular FormulaC₁₁H₉N₃O₃
Molecular Weight231.21 g/mol
AppearanceWhite powder
Storage RecommendationWell-closed container, protected from light, cool and dry place
Purity (Commercial)≥95%
Hazard StatementsH315, H319, H335
ApplicationResearch and development for pharmaceuticals

The compound typically appears as a white powder and requires proper storage conditions to maintain stability over time . When stored appropriately in a well-closed container, protected from light, and kept in a cool and dry environment, the compound maintains its integrity for research applications .

Biological Activities

The biological profile of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one and structurally related compounds encompasses a broad spectrum of activities. While specific biological data for this exact compound is limited, its structural features suggest potential in various therapeutic applications.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole-indole hybrid structure have demonstrated significant antimicrobial activities. Studies on related derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one and related compounds provides valuable insights for the rational design of more potent derivatives.

Role of the Indole Moiety

The indole scaffold represents a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and participate in hydrophobic and π-π stacking interactions with biological targets. In 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one, the indole component significantly contributes to its pharmacological properties .

The 5-methoxy substituent on the indole ring likely influences the compound's lipophilicity, electronic properties, and interaction with biological targets. Studies on similar compounds have shown that substituents on the indole ring can dramatically alter biological activities .

Contribution of the Oxadiazole Ring

The 1,3,4-oxadiazole ring contributes significantly to the biological profile of the compound. This heterocycle:

  • Provides hydrogen bond acceptor sites

  • Introduces rigidity to the molecular structure

  • Enhances metabolic stability

  • Facilitates interactions with various biological targets

The 2(3H)-one functionality in the oxadiazole ring offers additional hydrogen bonding capabilities that may influence target selectivity and binding affinity.

Effect of Structural Modifications

Studies on related compounds reveal that structural modifications can significantly impact biological activities. For instance:

  • Compounds containing chloro and methyl substituents have exhibited enhanced antimicrobial and antioxidant activities

  • The introduction of electron-donating or electron-withdrawing groups can modulate potency and selectivity

  • The position of substituents plays a crucial role in determining specific biological properties

These insights from related compounds suggest potential directions for the development of more effective derivatives based on the 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one scaffold.

Applications and Research Significance

The unique structural features and potential biological activities of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one make it relevant for various applications in research and drug development.

Pharmaceutical Research

The compound holds significant promise in medicinal chemistry research. Its potential biological activities, particularly the antimicrobial, anticancer, and antioxidant properties associated with its structural class, position it as a valuable lead compound for drug discovery programs .

Currently, the compound is primarily used for research purposes, as indicated by commercial suppliers who specify its application for "R&D and production for pharmaceuticals and chemicals" . This research-focused application aligns with its status as a compound of interest in the exploratory phases of drug development.

Chemical Building Block

5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can serve as a versatile intermediate or building block for the synthesis of more complex molecules. Its distinct chemical structure provides opportunities for further derivatization through reactions at various positions, including:

  • N-H of the indole

  • N-H of the oxadiazolone

  • The methoxy group

  • Various positions on the aromatic rings

This versatility enhances its utility in the development of compound libraries for structure-activity relationship studies and the identification of more potent bioactive molecules.

Probe for Biological Mechanisms

The compound may serve as a molecular probe to investigate biological mechanisms related to the activities of indole and oxadiazole derivatives. By studying its interactions with specific biological targets, researchers can gain insights into fundamental biological processes and potential therapeutic interventions .

Current Research Trends and Future Directions

Research on 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one and related compounds continues to evolve, with several promising directions for future investigations.

Ongoing Research Developments

Recent studies have focused on exploring the diverse biological activities of 1,3,4-oxadiazole derivatives linked to indole scaffolds. These investigations have revealed promising results in areas such as:

  • Development of new antimicrobial agents against resistant pathogens

  • Identification of novel anticancer compounds with specific mechanisms of action

  • Exploration of antioxidant compounds for oxidative stress-related conditions

  • Discovery of anti-HIV agents targeting specific stages in the viral replication cycle

These ongoing research endeavors suggest that 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one may have untapped potential in these therapeutic domains.

Challenges in Research

Despite the promising attributes of 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one, several challenges remain in fully understanding and exploiting its properties:

  • Limited comprehensive biological activity data specifically for this compound

  • Need for improved synthetic methods to enhance yield and purity

  • Incomplete understanding of its precise mechanisms of action

  • Limited information on pharmacokinetic properties and toxicological profile

Addressing these challenges will require coordinated research efforts across medicinal chemistry, pharmacology, and toxicology.

Future Research Opportunities

Future investigations on 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazol-2(3H)-one might focus on:

  • Comprehensive assessment of its biological activities against diverse targets

  • Structure-based design of more potent and selective derivatives

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of improved synthetic routes for large-scale production

  • Investigation of its potential against emerging diseases and drug-resistant pathogens

Such research directions would contribute significantly to expanding our understanding of this compound and its potential applications in addressing various biomedical challenges.

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